5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aromatic ring, ethoxy and methoxy substituents, and a diazinane trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-bromo-5-ethoxy-4-methoxybenzaldehyde . The key steps in the synthesis include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation and Methoxylation: Addition of ethoxy and methoxy groups to the aromatic ring.
Formation of the Diazinane Trione Core: This step involves the cyclization and formation of the diazinane trione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione include:
3-Bromo-5-ethoxy-4-methoxybenzaldehyde: An intermediate in the synthesis of the target compound.
4-{3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H21BrN2O7 |
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Molecular Weight |
505.3 g/mol |
IUPAC Name |
5-[[3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H21BrN2O7/c1-3-30-18-12-13(10-14-20(26)24-22(28)25-21(14)27)11-15(23)19(18)32-9-8-31-17-7-5-4-6-16(17)29-2/h4-7,10-12H,3,8-9H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
XXCFDLULFMKFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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